CP 154526 hydrochloride

説明

特性

IUPAC Name |

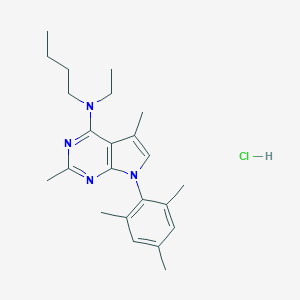

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDLBNCJWNENFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018042 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257639-98-8 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CP-154,526 Hydrochloride: A Technical Guide to its Mechanism of Action as a CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of CP-154,526 hydrochloride, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

CP-154,526 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a high-affinity, selective, and brain-penetrant antagonist of the CRF1 receptor.[1][2] Its primary mechanism of action involves competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligands, corticotropin-releasing factor (CRF) and urocortin. This blockade attenuates the physiological and behavioral responses to stress that are mediated by the CRF1 receptor.[1][3]

Activation of the CRF1 receptor, a G-protein coupled receptor (GPCR), by CRF typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] CP-154,526 effectively blocks this CRF-induced activation of adenylyl cyclase.[4] By antagonizing the CRF1 receptor, CP-154,526 modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response.[2] This leads to a reduction in the release of adrenocorticotropic hormone (ACTH) and corticosterone in response to stress.[1]

Preclinical studies have demonstrated the anxiolytic and antidepressant-like effects of CP-154,526 in various animal models, supporting the hypothesis that CRF1 receptor antagonists have therapeutic potential in stress-related disorders.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-154,526 hydrochloride from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Parameter | Receptor/Assay | Species | Tissue/Cell Line | Value | Reference(s) |

| Ki | CRF1 | Human | Recombinant | 2.7 nM | [2] |

| CRF2 | Human | Recombinant | >10,000 nM | [2] | |

| Ki | CRF1 | Rat | Pituitary | 0.77 nM | [6] |

| Ki (adenylyl cyclase) | CRF1 | Rat | - | 3.7 nM | [2] |

| IC50 | [125I]sauvagine binding | Rat | Pituitary | 0.39 nM | [6] |

Table 2: In Vivo Efficacy in Behavioral Models

| Behavioral Model | Species | Dosing | Key Finding | Reference(s) |

| Fear-Potentiated Startle | Rat | - | Revealed potential anxiolytic activity | [4] |

| Elevated Plus-Maze | Rat | 1-10 mg/kg; i.p. | Exhibited signs of anxiolytic-like activity | [5] |

| Light/Dark Test | Mouse | 10-40 mg/kg; i.p. | Affected behavioral indices of anxiety | [5] |

| Free-Exploration Test | Mouse | 5 and 20 mg/kg; i.p. | Weakly reduced risk assessment | [5] |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Administration | Value | Reference(s) |

| Systemic Clearance | Rat | i.v. | 36 ml/min/kg | [7] |

| Volume of Distribution (Vd) | Rat | i.v. | 105 l/kg | [7] |

| Terminal Half-life | Rat | i.v. | 51 h | [7] |

| Oral Bioavailability | Rat | p.o. | 27% | [7] |

| Time to Max. Plasma Conc. (Tmax) | Rat | p.o. | 30 min | [7] |

| Time to Max. Brain Conc. | Rat | p.o. | 1 h | [7] |

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway Blockade by CP-154,526

The following diagram illustrates the primary signaling cascade initiated by CRF binding to the CRF1 receptor and its inhibition by CP-154,526. The CRF1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.

Caption: Inhibition of CRF1 receptor signaling by CP-154,526.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of CP-154,526 for the CRF1 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

This diagram illustrates the workflow for a functional assay measuring the ability of CP-154,526 to antagonize CRF-stimulated cAMP production.

Caption: Workflow for a cAMP functional assay.

Experimental Protocols

While proprietary, highly detailed, step-by-step protocols for the specific characterization of CP-154,526 are not publicly available, the following sections describe the generalized yet detailed methodologies based on published literature.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of CP-154,526 for the CRF1 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human or rat CRF1 receptor, or from brain regions with high CRF1 density (e.g., pituitary).[6]

-

Radioligand: Typically [125I]sauvagine, a high-affinity CRF receptor ligand.[6]

-

Test Compound: CP-154,526 hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled CRF receptor agonist (e.g., sauvagine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of CP-154,526.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (CP-154,526) concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist potency (IC50) of CP-154,526 by measuring its ability to inhibit CRF-stimulated cAMP production.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., HEK293, CHO cells).

-

Test Compound: CP-154,526 hydrochloride.

-

Agonist: CRF or a related peptide.

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

cAMP Detection Kit: e.g., Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other commercially available kits.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and grow to near confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of CP-154,526 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of CRF (typically the EC80 to ensure a robust signal) to the wells and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the CP-154,526 concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value for the inhibition of CRF-stimulated cAMP accumulation.

Elevated Plus-Maze Test for Anxiolytic-like Activity

Objective: To assess the anxiolytic-like effects of CP-154,526 in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimation: Allow the animals (typically rats or mice) to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer CP-154,526 (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group, at a set time before testing (e.g., 30-60 minutes).[5]

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the animal's behavior using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

Data Analysis: Compare the open arm time and entries between the different treatment groups. An increase in these parameters is indicative of an anxiolytic-like effect.

Conclusion

CP-154,526 hydrochloride is a well-characterized, potent, and selective CRF1 receptor antagonist. Its mechanism of action, centered on the blockade of CRF-mediated signaling, has been extensively validated through in vitro and in vivo studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of CRF receptor pharmacology. The preclinical profile of CP-154,526 continues to support the therapeutic potential of CRF1 receptor antagonism for the treatment of stress-related psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 6. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Function of CP 154,526 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 154,526 hydrochloride is a potent, selective, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides an in-depth overview of the function of CP 154,526, its mechanism of action, and its effects in preclinical models. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the role of the CRF system in stress-related disorders.

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[1] Beyond its neuroendocrine role, CRF and its receptors are widely distributed throughout the central nervous system and are implicated in the pathophysiology of a range of neuropsychiatric conditions, including anxiety, depression, and substance use disorders.[2][3][4] The biological effects of CRF are mediated through two main G-protein coupled receptor subtypes: CRF1 and CRF2. The CRF1 receptor is predominantly associated with the anxiogenic and stress-promoting effects of CRF.

CP 154,526 was developed by Pfizer as a small-molecule, non-peptide antagonist with high affinity and selectivity for the CRF1 receptor.[1][5] Its ability to penetrate the blood-brain barrier allows for the investigation of the central CRF1 system's role in modulating behavioral and physiological responses to stress.[3] This guide will detail the pharmacological properties of CP 154,526, its mechanism of action at the molecular level, and its functional consequences in various preclinical experimental paradigms.

Mechanism of Action

CP 154,526 functions as a competitive antagonist at the CRF1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, CRF, from binding and initiating downstream signaling cascades.[1] The primary signaling pathway activated by CRF at the CRF1 receptor is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] CP 154,526 effectively blocks this CRF-induced cAMP accumulation.

Signaling Pathways

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits, leading to the activation of adenylyl cyclase and protein kinase A (PKA). However, evidence suggests that it can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) and protein kinase C (PKC) pathway, as well as initiating mitogen-activated protein kinase (MAPK) cascades like the ERK1/2 pathway. By competitively inhibiting CRF binding, CP 154,526 attenuates all of these downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP 154,526 hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Functional Potency

| Parameter | Value | Receptor/System | Reference |

| Ki | 2.7 nM | Human CRF1 Receptor | [6] |

| Ki | >10,000 nM | Human CRF2 Receptor | [6] |

| IC50 | 0.5 nM | Rat Hippocampal CRF Receptors ([125I][Tyr0]CRF displacement) | [6] |

| IC50 | 0.04 nM | Rat Pituitary CRF Receptors ([125I][Tyr0]CRF displacement) | [6] |

| Ki | 3.7 nM | Inhibition of CRF-stimulated adenylate cyclase | [7] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |

| Elevated Plus-Maze | Rat | 1-10 | Anxiolytic-like activity | [6] |

| Fear-Potentiated Startle | Rat | N/A | Anxiolytic activity | [1] |

| Separation-Induced Vocalization | Rat Pups | N/A | Anxiolytic-like effect | [8] |

| Stress-Induced Reinstatement of Drug Seeking | Rat | N/A | Reduction of reinstatement | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

CRF1 Receptor Binding Assay (Competitive)

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex or pituitary) or cells stably expressing the human CRF1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

For competitive binding, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]Tyr0-ovine-CRF) and varying concentrations of CP 154,526.

-

Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled CRF analog.

-

Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

The radioactivity retained on the filters is then quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of CP 154,526 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

CRF-Stimulated Adenylate Cyclase (cAMP) Assay

Methodology:

-

Cell Culture and Preparation:

-

HEK293 cells or other suitable cell lines stably expressing the CRF1 receptor are cultured to near confluency.

-

On the day of the assay, the cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of CP 154,526 for a defined period.

-

CRF is then added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.

-

The stimulation is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

The ability of CP 154,526 to inhibit the CRF-stimulated increase in cAMP is plotted against its concentration.

-

The IC50 value is determined, and the Ki can be calculated using the appropriate pharmacological model for competitive antagonism.

-

In Vivo Anxiolytic Activity: Elevated Plus-Maze

Methodology:

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.

-

Procedure:

-

Rats are administered CP 154,526 hydrochloride or vehicle via intraperitoneal (i.p.) injection at a specified time before testing (e.g., 30 minutes).

-

Each rat is placed in the center of the maze, facing an open arm.

-

The behavior of the rat is recorded for a set period (e.g., 5 minutes) by an overhead video camera.

-

-

Data Analysis:

-

The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Locomotor activity can be assessed by the total number of arm entries.

-

Conclusion

CP 154,526 hydrochloride is a valuable pharmacological tool for elucidating the role of the CRF1 receptor in the central nervous system. Its high affinity, selectivity, and brain penetrability have enabled significant advances in our understanding of the neurobiology of stress and its contribution to psychiatric disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing CP 154,526 in their investigations, facilitating the design and execution of robust and reproducible experiments. Further research with this and similar compounds will continue to be instrumental in the development of novel therapeutics for stress-related illnesses.

References

- 1. In vivo and in vitro release of ACTH by synthetic CRF (1981) | C.M. Turkelson | 92 Citations [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

CP-154,526 Hydrochloride: A Technical Guide to a Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CP-154,526 hydrochloride, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document details its mechanism of action, binding affinity, selectivity, and pharmacokinetic and pharmacodynamic properties. Furthermore, this guide presents detailed experimental protocols for key assays used in its characterization and visualizes the complex signaling pathways of the CRF1 receptor and a typical experimental workflow for antagonist evaluation. This information is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of CRF1 receptor antagonism in stress-related disorders.

Introduction: The Corticotropin-Releasing Factor (CRF) System and the Role of the CRF1 Receptor

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2][3] CRF, a 41-amino acid peptide, initiates its effects by binding to two main G-protein coupled receptor subtypes: CRF1 and CRF2.[4] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, as well as the pituitary gland.[5] Over-activation of the CRF/CRF1 system has been implicated in the pathophysiology of various neuropsychiatric conditions, including anxiety, depression, and other stress-related disorders.[1][2] Consequently, the development of selective CRF1 receptor antagonists, such as CP-154,526, has been a significant focus of research for novel therapeutic interventions.[1][3]

Profile of CP-154,526 Hydrochloride

CP-154,526 is a non-peptide small molecule that acts as a potent and selective antagonist of the CRF1 receptor.[4] Its chemical name is N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. Developed by Pfizer, it has been instrumental as a research tool to probe the physiological and pathological roles of the CRF1 receptor.[1] CP-154,526 is brain-penetrant, a crucial characteristic for a centrally acting therapeutic agent.[4]

Mechanism of Action

CP-154,526 exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the binding of endogenous CRF. This prevents the activation of downstream signaling cascades that are typically initiated by CRF. The primary and most well-characterized pathway involves the inhibition of CRF-stimulated adenylate cyclase activity.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-154,526 hydrochloride, providing a clear comparison of its binding affinity, functional antagonism, and pharmacokinetic profile.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Value | Species/System | Reference |

| CRF1 Receptor Binding Affinity (Ki) | 2.7 nM | Recombinant | [4][8] |

| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Recombinant | [4][8] |

| CRF-induced Adenylate Cyclase Activation Inhibition (Ki) | 3.7 nM | Not Specified | |

| [¹²⁵I][Tyr⁰]CRF Displacement from Hippocampal CRF Receptors (IC₅₀) | 0.5 nM | Rat | [4][8] |

| [¹²⁵I][Tyr⁰]CRF Displacement from Pituitary CRF Receptors (IC₅₀) | 0.04 nM | Rat | [4][8] |

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Reference |

| Terminal Half-life (t½) | 51 hours | Intravenous (IV) | [9] |

| Initial Half-life (t½) | 0.9 hours | Intravenous (IV) | [9] |

| Systemic Clearance | 36 ml/min/kg | Intravenous (IV) | [9] |

| Volume of Distribution (Vd) | 105 l/kg | Intravenous (IV) | [9] |

| Oral Bioavailability | 27% | Oral (p.o.) | [9] |

| Time to Maximal Plasma Concentration (Tmax) | 30 minutes | Oral (p.o.) | [9] |

| Time to Maximal Brain Concentration | 1 hour | Oral (p.o.) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CRF1 receptor antagonists like CP-154,526.

Radioligand Binding Assay for CRF1 Receptor

This protocol is for determining the binding affinity of a test compound for the CRF1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells stably expressing the human CRF1 receptor or from rat brain tissue (e.g., cortex).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Test compound (e.g., CP-154,526) at various concentrations.

-

Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., 0.5 µM Sauvagine).[5]

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[10]

-

Scintillation counter.

Procedure:

-

Incubation: In a final volume of 250 µL per well in a 96-well plate, add:

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[5][10]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Functional Assay

This protocol measures the ability of a CRF1 receptor antagonist to inhibit CRF-stimulated cyclic adenosine monophosphate (cAMP) production.

Materials:

-

Cells expressing the CRF1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

CRF (agonist).

-

Test compound (e.g., CP-154,526).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]

-

cAMP assay kit (e.g., HTRF-based).

-

384-well white assay plates.

Procedure:

-

Cell Preparation: Harvest and resuspend cells in assay buffer containing a PDE inhibitor. Dispense 5 µL of the cell suspension into each well of a 384-well plate.[12]

-

Antagonist Incubation: Add 5 µL of the test compound at various concentrations to the wells and pre-incubate.

-

Agonist Stimulation: Add 5 µL of CRF at a concentration that elicits a submaximal response (e.g., EC₈₀). Incubate for 30 minutes at room temperature.[13]

-

Cell Lysis and Detection: Add the lysis and detection reagents from the cAMP assay kit according to the manufacturer's instructions (e.g., 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody).[13][14]

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.[12][13]

-

Signal Detection: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.[12][14]

-

Data Analysis: Plot the antagonist concentration versus the HTRF signal to determine the IC₅₀ value.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents and the anxiolytic effects of pharmacological agents.[15][16]

Apparatus:

-

A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal dimensions.[16][17]

Procedure:

-

Habituation: Allow the animals (e.g., male Sprague-Dawley rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][18]

-

Drug Administration: Administer CP-154,526 (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the test.[4][8]

-

Test: Place the animal in the center of the maze, facing one of the closed arms.[15][17]

-

Allow the animal to freely explore the maze for a 5-minute session.[17]

-

Data Collection: Record the session using an overhead video camera and tracking software.[18]

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other measures such as total arm entries can be used to assess general locomotor activity.[16][18]

-

Clean the maze thoroughly between each animal to remove any olfactory cues.[17]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the complex signaling of the CRF1 receptor and a typical workflow for evaluating a CRF1 receptor antagonist.

References

- 1. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. AID 1798994 - Receptor Binding Assay (Ki) and Transactivation Assay (EC50) from Article 10.1021/jm801583j: "N-aryl-oxazolidin-2-imine muscle selective androgen receptor modulators enhance potency through pharmacophore reorientation." - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Elevated plus maze protocol [protocols.io]

- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

Brain-Penetrant Properties of CP 154526 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 154526 hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential in treating central nervous system (CNS) disorders, such as anxiety and depression. This technical guide provides an in-depth overview of the brain-penetrant properties of CP 154526, consolidating key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways.

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor in the brain, CRF1, are key mediators of the stress response. Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric and neurological conditions. CP 154526 has emerged as a valuable research tool and a potential therapeutic agent due to its high affinity and selectivity for the CRF1 receptor and its demonstrated efficacy in preclinical models of stress-related disorders. A crucial aspect of its pharmacological profile is its capacity to cross the BBB and engage its target in the CNS. This document serves as a comprehensive resource on the brain penetration and associated characteristics of this compound.

Quantitative Data on Brain Penetration

The brain penetration of CP 154526 has been quantitatively assessed in rodent models, providing direct evidence of its ability to reach its site of action within the CNS. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in rats.

Table 1: Plasma and Brain Pharmacokinetics of CP 154526 in Rats Following Intravenous (IV) Administration

| Time (hours) | Plasma Concentration (ng/mL) | Cortex Concentration (ng/g) | Striatum Concentration (ng/g) | Hypothalamus Concentration (ng/g) | Hippocampus Concentration (ng/g) | Cerebellum Concentration (ng/g) |

| 0.33 | 150 | 250 | 240 | 180 | 260 | 270 |

| 1 | 80 | 200 | 190 | 150 | 210 | 220 |

| 2 | 50 | 150 | 140 | 110 | 160 | 170 |

| 4 | 30 | 100 | 90 | 70 | 110 | 120 |

| 8 | 15 | 50 | 45 | 35 | 55 | 60 |

Data derived from preclinical studies in rats.

Table 2: Plasma and Brain Pharmacokinetics of CP 154526 in Rats Following Oral (PO) Administration

| Time (hours) | Plasma Concentration (ng/mL) | Brain (mixed tissue) Concentration (ng/g) |

| 0.5 | 120 | 100 |

| 1 | 180 | 250 |

| 2 | 160 | 240 |

| 4 | 90 | 180 |

| 8 | 40 | 90 |

Data derived from preclinical studies in rats.

Table 3: Key Brain Penetration Parameters for CP 154526 in Rats

| Parameter | Value | Description |

| Unidirectional Brain Extraction Ratio | 9 - 27% | The fraction of the compound removed from the blood during a single pass through the brain's microvasculature. |

| Oral Bioavailability | ~27% | The fraction of the orally administered dose that reaches systemic circulation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols for assessing the brain-penetrant properties of CP 154526.

In Vivo Brain and Plasma Pharmacokinetic Study

Objective: To determine the concentration-time profiles of CP 154526 in plasma and various brain regions following systemic administration.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

-

Dosing:

-

Intravenous (IV): Administer this compound (10 mg/kg) via a lateral tail vein.

-

Oral (PO): Administer this compound (20 mg/kg) by oral gavage.

-

-

Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into EDTA-containing tubes. Immediately thereafter, euthanize the animals and dissect the brain. Isolate specific brain regions (cortex, striatum, hypothalamus, hippocampus, cerebellum).

-

Sample Processing:

-

Plasma: Centrifuge blood samples at 3000 x g for 15 minutes at 4°C to separate plasma.

-

Brain Tissue: Weigh each brain region and homogenize in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Bioanalysis:

-

Extract CP 154526 from plasma and brain homogenates using a liquid-liquid or solid-phase extraction method.

-

Quantify the concentration of CP 154526 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the intrinsic ability of CP 154526 to cross a cellular model of the blood-brain barrier.

Cell Model: bEnd.3 (mouse brain endothelial cells) grown on Transwell® inserts.

Procedure:

-

Cell Culture: Culture bEnd.3 cells on collagen-coated Transwell® inserts (0.4 µm pore size) until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Permeability Assay:

-

Add this compound (at a test concentration, e.g., 10 µM) to the apical (luminal) chamber of the Transwell® insert.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

-

To assess efflux, add CP 154526 to the basolateral chamber and sample from the apical chamber.

-

-

Quantification: Analyze the concentration of CP 154526 in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Ex Vivo CRF1 Receptor Occupancy Assay

Objective: To determine the extent to which systemically administered CP 154526 binds to CRF1 receptors in the brain.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Dosing: Administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg, PO).

-

Tissue Collection: At a time point corresponding to the peak brain concentration (e.g., 1-2 hours post-dose), euthanize the animals and rapidly dissect brain regions of interest (e.g., cortex, amygdala).

-

Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Radioligand Binding Assay:

-

Incubate the prepared brain membranes with a saturating concentration of a suitable radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr-Sauvagine) in the presence and absence of a high concentration of a non-labeled CRF1 receptor antagonist (to determine non-specific binding).

-

Separate bound and free radioligand by rapid filtration.

-

-

Data Analysis: Measure the amount of bound radioactivity using a gamma counter. Calculate the percentage of receptor occupancy by comparing the specific binding in vehicle-treated and CP 154526-treated animals.

Signaling Pathways and Experimental Workflows

The therapeutic effects of CP 154526 are mediated through its antagonism of the CRF1 receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the CRF1 signaling pathway and the experimental workflow for assessing brain penetration.

Caption: CRF1 Receptor Signaling Pathway Antagonized by CP 154526.

Caption: Experimental Workflow for Assessing Brain Penetration.

Conclusion

The data and methodologies presented in this technical guide underscore the significant brain-penetrant properties of this compound. Its ability to efficiently cross the blood-brain barrier and engage CRF1 receptors within the CNS provides a strong rationale for its continued use as a pharmacological tool to investigate the role of the CRF system in health and disease. Furthermore, these characteristics highlight its potential as a lead compound for the development of novel therapeutics for stress-related disorders. The provided experimental protocols offer a framework for researchers to further explore the CNS pharmacology of CP 154526 and other CRF1 receptor antagonists.

The Anxiolytic Profile of CP 154526 Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic effects of CP 154526 hydrochloride, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist, as demonstrated in various preclinical models. The data presented herein summarizes key findings from multiple studies, offering a consolidated resource for understanding the compound's mechanism of action and its behavioral effects related to anxiety.

Core Mechanism of Action

CP 154526 is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2][3] By blocking the action of corticotropin-releasing factor (CRF) at this receptor, CP 154526 attenuates the physiological and behavioral consequences of stress.[2][3][4] This compound exhibits high affinity for the CRF1 receptor with a Ki of 2.7 nM and shows marked selectivity over the CRF2 receptor (Ki > 10,000 nM).[1][5] This selectivity is crucial as the two receptor subtypes can have differing, and sometimes opposing, effects on anxiety-like behaviors.[6] Unlike benzodiazepines, CP 154526 does not appear to directly modulate monoamine neurotransmitter levels, such as serotonin, norepinephrine, or dopamine, in the frontal cortex.[7]

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies investigating the anxiolytic-like effects of CP 154526.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| CRF1 | 2.7 | [1][5] |

| CRF2 | > 10,000 | [1][5] |

Table 2: In Vitro Functional Activity

| Assay | IC50 (nM) | Tissue | Reference |

| [¹²⁵I][Tyr⁰]CRF Displacement | 0.5 | Rat Hippocampus | [1] |

| [¹²⁵I][Tyr⁰]CRF Displacement | 0.04 | Rat Pituitary | [1] |

| CRF-induced Adenylate Cyclase Activation | 3.7 (Ki) | - | [5] |

Table 3: Efficacy in Preclinical Anxiety Models

| Model | Species | Doses (mg/kg, i.p. unless noted) | Key Anxiolytic-like Effects | Reference |

| Elevated Plus Maze | Rat | 1-10 | Increased time spent in open arms | [1][8] |

| Light-Dark Box | Mouse | 10-40 | Increased time in the light compartment and transitions | [9] |

| Social Interaction | Rat | - | Enhanced social interaction in an unfamiliar environment | [7] |

| Vogel Conflict Test | Rat | - | Dose-dependently increased punished responses | [7] |

| Conditioned Fear | Rat | - | Reduced freezing behavior (blocked acquisition and expression) | [10] |

| Separation-Induced Vocalization | Rat Pup | - | Suppressed ultrasonic vocalizations | [11] |

| Defensive Withdrawal | Rat | 3.2 (chronic) | Significantly decreased defensive withdrawal behavior | [12] |

Note: Some studies did not report specific dose-response data but indicated a positive anxiolytic-like effect.

Experimental Protocols

Detailed methodologies for key preclinical models used to evaluate the anxiolytic effects of CP 154526 are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[13][14]

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal size.[13] The open arms induce fear due to their height and lack of protection, while the closed arms are perceived as safer.[14]

-

Subjects: Male rats (e.g., Wistar, Sprague-Dawley) or mice are commonly used.[15]

-

Procedure:

-

Animals are administered CP 154526 or vehicle intraperitoneally (i.p.) at a specified time before testing (e.g., 30 minutes).[16]

-

Each animal is placed in the center of the maze, facing an open arm.[14]

-

Behavior is recorded for a set duration, typically 5 minutes.[14]

-

Key parameters measured include the number of entries into and the time spent in the open and closed arms.[13][14] An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[14]

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly lit areas and their natural exploratory drive in a novel environment.[17][18]

-

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[18][19][20]

-

Subjects: Mice are frequently used in this paradigm.[17]

-

Procedure:

-

Following administration of CP 154526 or vehicle, a mouse is placed in the center of the light compartment.[20]

-

The animal's behavior is recorded for a predetermined period.

-

Measures of anxiety include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in the light compartment.[20] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[17][20]

-

Social Interaction Test

This test assesses anxiety by measuring the extent to which an animal interacts with a conspecific in a novel and potentially stressful environment.[21][22]

-

Apparatus: A test arena that can be manipulated to be familiar or unfamiliar to the animals, with lighting conditions that can be varied to alter the aversiveness of the environment (e.g., high light, unfamiliar is most anxiogenic).[22]

-

Subjects: Pairs of male rats are typically used.[22]

-

Procedure:

-

Rats are individually housed before the test to increase their motivation for social interaction.

-

CP 154526 or vehicle is administered prior to testing.

-

Pairs of rats (unfamiliar with each other) are placed in the test arena.

-

The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are scored by a trained observer.[21]

-

Anxiolytic drugs increase the amount of time spent in active social interaction, particularly under aversive conditions.[7][22]

-

Conditioned Fear Test

This paradigm assesses fear memory and the effects of compounds on its acquisition and expression.

-

Apparatus: A conditioning chamber where an unconditioned stimulus (e.g., footshock) can be paired with a neutral conditioned stimulus (e.g., a specific context or an auditory cue).

-

Subjects: Rats are commonly used.[10]

-

Procedure:

-

Acquisition Phase: Rats are placed in the conditioning chamber and exposed to the conditioned stimulus followed by the unconditioned stimulus (e.g., footshock). To test the effect on acquisition, CP 154526 is administered before this phase.[10]

-

Expression Phase: On a subsequent day, rats are returned to the same chamber (contextual fear) or presented with the auditory cue in a different context, without the footshock. Freezing behavior (a fear response) is measured. To test the effect on expression, CP 154526 is administered before this phase.[10]

-

A reduction in freezing behavior indicates an anxiolytic or fear-reducing effect.[10]

-

Visualizations

Signaling Pathway

Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of CP 154526.

Experimental Workflow: Elevated Plus Maze

Caption: Standardized workflow for the Elevated Plus Maze (EPM) behavioral assay.

Logical Relationship: Anxiolytic Effect of CP 154526

Caption: Logical model of how CP 154526 mitigates stress-induced anxiety-like behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The corticotropin-releasing factor receptor 1 antagonist CP-154,526 reverses stress-induced learning deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 6. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic properties of the selective, non-peptidergic CRF(1) antagonists, CP154,526 and DMP695: a comparison to other classes of anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 10. Suppression of conditioned fear by administration of CRF receptor antagonist CP-154,526 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acnp.org [acnp.org]

- 12. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Corticotropin releasing factor-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Light-dark box test - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 21. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-154,526 Hydrochloride: A Technical Guide for Studying Stress-Induced Relapse

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-154,526 hydrochloride, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, and its application as a critical tool in the preclinical study of stress-induced relapse to substance use.

Introduction: The Role of the CRF System in Stress and Addiction

Drug addiction is a chronic, relapsing disorder often characterized by cycles of abstinence and compulsive drug-seeking.[1] Stress is a primary factor precipitating relapse in individuals with substance use disorders.[1][2][3] The neurobiological basis for this connection involves the dysregulation of brain stress systems, prominently featuring corticotropin-releasing factor (CRF).[4][5]

CRF is a neuropeptide that plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[4][6] During periods of drug withdrawal and abstinence, the CRF system can become hyperactive, contributing to negative affective states like anxiety and dysphoria, which in turn drive drug-seeking behavior.[2][4] CRF exerts its effects through two main G-protein-coupled receptors: CRF1 and CRF2. The CRF1 receptor, in particular, has been identified as a key mediator of the anxiety-like and pro-addictive effects of stress.[2][4]

CP-154,526 is a potent, selective, and brain-penetrant non-peptide antagonist of the CRF1 receptor.[6][7][8] Its ability to block the action of CRF at this receptor makes it an invaluable pharmacological tool for dissecting the mechanisms underlying stress-induced relapse and for evaluating the therapeutic potential of CRF1 receptor antagonism in treating addiction.[6][7]

Mechanism of Action of CP-154,526

CP-154,526 functions as a competitive antagonist at the CRF1 receptor, which is widely expressed in the central nervous system (CNS), including in key regions of the brain's stress and reward circuitry like the amygdala, prefrontal cortex, and ventral tegmental area.[4]

Under stressful conditions, CRF is released from neurons and binds to post-synaptic CRF1 receptors. This binding activates a Gs-protein signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade ultimately alters neuronal excitability and gene expression, contributing to the heightened anxiety and drug craving that can trigger a relapse.

CP-154,526 blocks this entire downstream cascade by occupying the CRF1 receptor binding site, thereby preventing CRF from initiating its signal. This action effectively attenuates the physiological and behavioral consequences of excessive CRF release during stress.[9]

Signaling Pathway Diagram

Experimental Protocols: Stress-Induced Reinstatement Model

The reinstatement model is a widely used preclinical paradigm to study the factors that provoke relapse to drug-seeking behavior.[10][11] The model consists of three main phases: drug self-administration, extinction, and the reinstatement test.[10]

Detailed Methodology

1. Subjects and Surgical Preparation:

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgery: Animals are anesthetized and surgically implanted with an indwelling intravenous (IV) catheter into the jugular vein. The catheter is externalized on the back of the animal to allow for drug infusions in the operant chamber.[10] Animals are allowed to recover for 5-7 days post-surgery.

2. Phase 1: Drug Self-Administration Training:

-

Apparatus: Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and an infusion pump.[12]

-

Procedure: Rats are placed in the chambers for daily sessions (e.g., 2 hours/day for 10-14 days).[13]

-

Reinforcement: A press on the active lever results in an IV infusion of a drug (e.g., cocaine at 1.0 mg/kg/infusion or heroin at 0.1 mg/kg/infusion), often paired with a discrete cue (e.g., illumination of the stimulus light and/or an audible tone).[13][14] Presses on the inactive lever have no programmed consequences.

-

Criterion: Training continues until the animals demonstrate stable responding for the drug infusion.

3. Phase 2: Extinction Training:

-

Procedure: Following stable self-administration, extinction sessions begin. During these sessions (e.g., 1-2 hours/day), active lever presses no longer result in drug infusion or the presentation of drug-paired cues.[3][13]

-

Criterion: Extinction is typically considered complete when active lever pressing decreases to a predetermined low level (e.g., <15% of the rate during self-administration) for 2-3 consecutive days.[3]

4. Phase 3: Reinstatement Test:

-

CP-154,526 Administration: Prior to the reinstatement test (e.g., 30 minutes before), animals are pretreated with CP-154,526 hydrochloride or vehicle control. The compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[13][14]

-

Stress Induction: Immediately before being placed in the operant chamber, animals are exposed to a brief, unavoidable stressor. A common and effective stressor is intermittent electric footshock (e.g., 0.5 mA for 10-15 minutes).[12][13] Other stressors like social defeat or pharmacological agents (e.g., yohimbine) can also be used.[3][15]

-

Test Session: The animals are placed back into the operant chambers for a test session (e.g., 2 hours). Lever presses are recorded, but no drug is delivered.

-

Measurement: Reinstatement is defined as a significant increase in responding on the previously active lever compared to the final day of extinction training. The primary outcome is the attenuation of this stress-induced increase in lever pressing by CP-154,526.

Experimental Workflow Diagram

Data Presentation: Efficacy of CP-154,526

Quantitative data from key preclinical studies demonstrates the efficacy of CP-154,526 in attenuating stress-induced relapse across various substances of abuse.

| Study (Reference) | Animal Model | Substance of Abuse | Stress Model | CP-154,526 Dose Range (Route) | Key Quantitative Finding |

| Shaham et al., 1998[13] | Rat | Heroin | Intermittent Footshock | 15 & 30 mg/kg (s.c.) | Significantly attenuated footshock-induced reinstatement of heroin-seeking. |

| Shaham et al., 1998[13] | Rat | Cocaine | Intermittent Footshock | 15 & 30 mg/kg (s.c.) | Significantly attenuated footshock-induced reinstatement of cocaine-seeking. |

| Le et al., 2000[15] | Rat | Ethanol | Intermittent Footshock | Not specified, but effective | Attenuated footshock-induced reinstatement of ethanol-seeking behavior. |

| Moffett & Goeders, 2007[14] | Rat | Methamphetamine | Drug-Prime (0.12 mg/kg) | 20 mg/kg (i.p.) | Significantly attenuated methamphetamine-primed reinstatement. |

| Moffett & Goeders, 2007[14] | Rat | Methamphetamine | Drug-Prime (0.24 mg/kg) | 40 mg/kg (i.p.) | Required to attenuate reinstatement induced by a higher priming dose. |

| Lowery et al., 2008[16] | Mouse (BALB/cJ) | Ethanol | Forced Swim Stress | 10 mg/kg (i.p.) | Attenuated stress-induced increases in ethanol consumption. |

Note: The compound did not affect extinguished drug-seeking in the absence of a stressor, nor did it alter responding for a natural reward (sucrose), indicating that its effects are specific to stress-induced reinstatement and not due to general motor impairment or suppression of motivation.[13]

Logical Framework: The Stress-Relapse Connection

The utility of CP-154,526 is grounded in a clear logical framework connecting environmental stress to the neurobiological events that precipitate relapse. Stress acts as a trigger, causing a surge of CRF in the brain. This CRF surge activates CRF1 receptors, which drives the motivational state of drug-seeking. CP-154,526 acts as a critical intervention point, breaking the chain of events between CRF release and receptor activation.

Logical Relationship Diagram

Conclusion and Future Directions

CP-154,526 hydrochloride is a well-validated and indispensable tool for investigating the role of the CRF1 receptor system in stress-induced relapse. Preclinical data consistently show its efficacy in blocking renewed drug-seeking for a variety of substances, including opioids, stimulants, and alcohol.[1][4][13] This body of research strongly supports the hypothesis that CRF1 receptor antagonists could be a viable pharmacotherapeutic strategy for preventing relapse in humans.[2][6]

Future research utilizing CP-154,526 and other CRF1 antagonists will continue to refine our understanding of the specific neural circuits involved and may help identify patient populations most likely to benefit from this therapeutic approach, particularly those for whom stress is a significant trigger for relapse.[5]

References

- 1. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for psychosocial stress-induced reinstatement of cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress and addiction: contribution of the corticotropin releasing factor (CRF) system in neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CP-154,526 - Wikipedia [en.wikipedia.org]

- 9. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 10. Prime-, Stress- and Cue-Induced Reinstatement of Extinguished Drug-Reinforced Responding in Rats: Cocaine as the Prototypical Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CP-154,526, a CRF type-1 receptor antagonist, attenuates the cue-and methamphetamine-induced reinstatement of extinguished methamphetamine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Corticotropin Releasing Factor (CRF) and Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of CP-154,526 Hydrochloride in HPA Axis Modulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates a myriad of physiological processes. Dysregulation of the HPA axis is implicated in the pathophysiology of several stress-related disorders, including anxiety and depression. A key mediator of the HPA axis response to stress is the corticotropin-releasing factor (CRF), which exerts its effects primarily through the CRF type 1 (CRF1) receptor. Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts. This technical guide provides a comprehensive overview of CP-154,526 hydrochloride, a potent and selective non-peptide CRF1 receptor antagonist. We will delve into its mechanism of action, its modulatory effects on the HPA axis, and detailed experimental protocols for its characterization.

Introduction to CP-154,526 Hydrochloride

CP-154,526 is a brain-penetrant, selective antagonist of the CRF1 receptor developed by Pfizer.[1] Its discovery marked a significant advancement in the development of non-peptide small molecules capable of modulating the HPA axis, offering a potential therapeutic avenue for stress-related psychiatric disorders.[2][3] By competitively inhibiting the binding of CRF to its receptor, CP-154,526 effectively attenuates the downstream signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH) and glucocorticoids.[4][5]

Mechanism of Action: Antagonism of the CRF1 Receptor

The primary mechanism of action of CP-154,526 is its high-affinity and selective binding to the CRF1 receptor. This antagonism prevents the conformational changes in the receptor that are necessary for G-protein coupling and subsequent activation of intracellular signaling pathways.[6]

The CRF1 Receptor Signaling Pathway

Corticotropin-releasing factor (CRF) is the principal neuroregulator of the HPA axis.[7] Upon its release from the paraventricular nucleus (PVN) of the hypothalamus, CRF binds to CRF1 receptors on the anterior pituitary corticotrophs. This binding activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylate cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[8] PKA then phosphorylates various downstream targets, culminating in the synthesis and release of ACTH into the bloodstream. ACTH, in turn, stimulates the adrenal cortex to produce and release glucocorticoids (cortisol in humans, corticosterone in rodents), which are the primary effectors of the stress response.[9][10][11][12]

Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of CP-154,526.

Quantitative Data on CP-154,526 Hydrochloride

The following tables summarize the key quantitative parameters of CP-154,526, providing a clear comparison of its binding affinity, functional potency, and in vivo efficacy.

Table 1: Receptor Binding Affinity of CP-154,526

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| CRF1 | [125I]Sauvagine | Rat cortical membranes | 2.7 | [5][13] |

| CRF2 | [125I]Sauvagine | Rat cortical membranes | >10,000 | [5][13] |

Table 2: Functional Potency of CP-154,526

| Assay | Stimulus | Preparation | IC50 / Ki (nM) | Reference |

| Adenylate Cyclase Inhibition | CRF | Rat cortical membranes | Ki = 3.7 | [5] |

| [125I][Tyr0]CRF Displacement | - | Rat hippocampal CRF receptors | IC50 = 0.5 | [13] |

| [125I][Tyr0]CRF Displacement | - | Rat pituitary CRF receptors | IC50 = 0.04 | [13] |

Table 3: In Vivo Effects of CP-154,526 on HPA Axis Hormones in Rats

| Condition | Hormone | Dose of CP-154,526 (mg/kg, i.p.) | Effect | Reference |

| Restraint Stress | Plasma ACTH | 10, 20 | Significant reduction in stress-induced increase | [14] |

| Restraint Stress | Plasma Corticosterone | 10, 20 | Significant reduction in stress-induced increase | [14] |

| Morphine Withdrawal | Plasma ACTH | 20 | Significantly reduced withdrawal-induced increase | [15] |

| Morphine Withdrawal | Plasma Corticosterone | 20 | No significant modification of withdrawal-induced increase | [15] |

| Chronic Administration (14 days) | Serum Corticosterone (post-airpuff startle) | 3.2 | Faster return to baseline levels | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of CP-154,526 in HPA axis modulation.

CRF1 Receptor Binding Assay (Scintillation Proximity Assay)

This protocol describes a homogeneous radioligand binding assay using scintillation proximity assay (SPA) technology to determine the binding affinity of CP-154,526 to the CRF1 receptor.

Caption: Experimental workflow for a Scintillation Proximity Assay (SPA) for CRF1 receptor binding.

Materials:

-

Cell membranes expressing the CRF1 receptor (e.g., from transfected HEK293 cells or rat cortical tissue)

-

[125I]Sauvagine (radioligand)

-

CP-154,526 hydrochloride

-

Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM EGTA, 0.1% BSA

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of CP-154,526 hydrochloride in assay buffer.

-

Assay Setup: To each well of the microplate, add in the following order:

-

Assay buffer

-

CP-154,526 or vehicle (for total and non-specific binding)

-

[125I]Sauvagine (final concentration ~0.1 nM)

-

Cell membranes (50-100 µg protein per well)

-

WGA SPA beads (1 mg per well)

-

-

Non-specific Binding: For determining non-specific binding, add a high concentration of unlabeled CRF (e.g., 1 µM) to designated wells.

-

Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Detection: Count the plate in a microplate scintillation counter. No separation of bound and free radioligand is required.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

CRF-Stimulated Adenylate Cyclase Activity Assay

This protocol measures the ability of CP-154,526 to inhibit CRF-stimulated cAMP production in a cell-based assay.

Materials:

-

HEK293 cells stably expressing the human CRF1 receptor

-

CP-154,526 hydrochloride

-

Human/rat CRF

-

Forskolin (optional, for amplifying signal)

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture medium and reagents

-

384-well white opaque microplates

Procedure:

-

Cell Seeding: Seed HEK293-CRF1 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of CP-154,526. Incubate for 15-30 minutes at room temperature.

-

CRF Stimulation: Add CRF to a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the CP-154,526 concentration. Calculate the IC50 value from the curve.

In Vivo Measurement of ACTH and Corticosterone in Response to Stress

This protocol outlines the procedure for assessing the in vivo efficacy of CP-154,526 in attenuating the stress-induced release of ACTH and corticosterone in rats.

Caption: Experimental workflow for in vivo assessment of CP-154,526 on stress-induced HPA axis hormone release.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

CP-154,526 hydrochloride

-

Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

-

Restraint stress device

-

Blood collection tubes with EDTA

-

Centrifuge

-

Radioimmunoassay (RIA) or ELISA kits for rat ACTH and corticosterone

Procedure:

-

Animal Acclimation: House rats individually and acclimate them to the experimental room and handling for at least one week prior to the experiment.

-

Drug Administration: Administer CP-154,526 or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 or 20 mg/kg).

-

Stress Procedure: 30-60 minutes after injection, place the rats in a restraint stressor for a defined period (e.g., 30 minutes).

-

Blood Sampling: Immediately after the stress period, collect blood samples. Trunk blood collection following decapitation is a common method for a terminal procedure. For time-course studies, tail-vein sampling can be used, though it can be a confounding stressor itself.

-

Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Hormone Analysis: Measure plasma ACTH and corticosterone concentrations using commercially available RIA or ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare hormone levels between the vehicle- and CP-154,526-treated groups.

Conclusion

CP-154,526 hydrochloride is a well-characterized, potent, and selective CRF1 receptor antagonist that has been instrumental as a research tool for elucidating the role of the CRF system in the HPA axis and stress-related behaviors. Its ability to attenuate stress-induced increases in ACTH and corticosterone provides a strong rationale for the therapeutic potential of CRF1 receptor antagonists in the treatment of anxiety, depression, and other disorders characterized by HPA axis hyperactivity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CP-154,526 and other novel CRF1 receptor modulators. While clinical development of CP-154,526 itself did not proceed to market, the knowledge gained from its study continues to inform and guide the development of the next generation of HPA axis modulators.

References

- 1. ≥98% (HPLC), CRF1 antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Optimization of cRNA probe in situ hybridization methodology for localization of glucocorticoid receptor mRNA in rat brain: a detailed protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. File:HPA axis.jpg - Embryology [embryology.med.unsw.edu.au]

- 10. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Figure 2. [The hypothalamic-pituitary-adrenal (HPA) axis. Corticotropin-releasing...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

A Comprehensive Technical Guide to CP 154526 Hydrochloride: A Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to CP 154526 hydrochloride. This small molecule is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key player in the body's stress response.

Core Chemical and Physical Properties

This compound, with the CAS Number 257639-98-8, is a synthetic compound that has been instrumental in elucidating the role of the CRF1 receptor in various physiological and pathological processes. Its chemical and physical characteristics are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 257639-98-8 | |

| Molecular Formula | C₂₃H₃₂N₄・HCl | |

| Molecular Weight | 400.99 g/mol | |

| IUPAC Name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride | |

| Synonyms | N-Butyl-N-ethyl-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (10 mg/mL) and Ethanol (to 50 mM) | |

| Storage | Store at 2-8°C, desiccated |